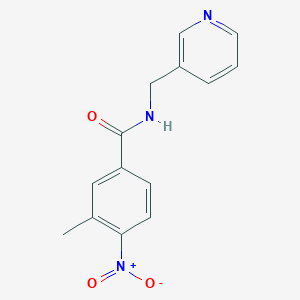![molecular formula C19H23FN2O3 B5542031 3-[(3-fluorophenoxy)methyl]-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5542031.png)
3-[(3-fluorophenoxy)methyl]-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperidine derivatives involves multi-step chemical processes, often starting with the condensation of specific phenyl and isopropyl components, followed by reactions that introduce the fluorophenoxy and isoxazolyl carbonyl groups into the piperidine core. For instance, Rathod et al. (2008) detailed the synthesis of novel piperidine derivatives possessing anti-inflammatory and antimicrobial activity, showcasing the intricate steps and conditions required for synthesizing complex piperidine compounds (Rathod, Gaikwad, Gaikwad, & Jadhav, 2008).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized using various spectroscopic methods, including NMR, MS, and IR spectroscopy. Yang et al. (2009) provided insights into the molecular structure of piperidine compounds through single-crystal X-ray analysis, highlighting the significance of hydrogen bonding and molecular conformation in determining the structure (Yang, Xue, Wang, Zhu, Jin, & Chen, 2009).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis and ligand binding properties of tropane ring analogues, including structures related to the compound of interest, have been studied to understand their interactions with biological targets like the serotonin transporter (5-HTT). These studies involve complex synthesis routes to explore different stereochemistries and their impacts on binding affinities (Keverline-Frantz et al., 1998). Additionally, research on trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors includes structural analysis of compounds with elements common to the compound , focusing on dihedral angles and interatomic distances to understand their crystal packing and potential inhibitory activities (Li et al., 2005).
Biological Activities and Applications
Investigations into new fibrates with a piperidine moiety have revealed compounds that demonstrate superior activities in decreasing triglyceride, cholesterol, and blood sugar levels compared to known drugs, indicating potential applications in metabolic disorder treatment (Komoto et al., 2000). Moreover, the study on the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors highlights the metabolism and potential therapeutic applications of compounds with a similar structural backbone, focusing on their metabolic stability and efficacy in cancer treatment (Teffera et al., 2013).
Conformation and Interaction Studies
Crystal structure analysis of derivatives closely related to the compound of interest has been conducted to understand the conformational preferences and interactions within the molecular structure, aiding in the design of more effective therapeutic agents (Raghuvarman et al., 2014). This includes examining the inclination angles of functional groups and how these structural features influence the compounds' biological activities.
Direcciones Futuras
Propiedades
IUPAC Name |
[3-[(3-fluorophenoxy)methyl]piperidin-1-yl]-(3-propan-2-yl-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3/c1-13(2)17-10-18(25-21-17)19(23)22-8-4-5-14(11-22)12-24-16-7-3-6-15(20)9-16/h3,6-7,9-10,13-14H,4-5,8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHXGMHRYUFAOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C(=O)N2CCCC(C2)COC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5541972.png)



![N'-(2-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5541992.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5541998.png)
![1-(ethylsulfonyl)-N-[2-methyl-1-(2-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5542002.png)


![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2-naphthoyl)-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B5542027.png)
![ethyl 4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5542032.png)
![(3R*,4S*)-1-[2-(benzyloxy)benzoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5542038.png)